molecular formula C24H20N4O3S B11431395 (3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-nitrophenyl)methanone

(3-Amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-nitrophenyl)methanone

Cat. No.: B11431395
M. Wt: 444.5 g/mol
InChI Key: CHHCHYHZUGTNAQ-UHFFFAOYSA-N
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Description

6-BENZYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines. This compound is characterized by its unique structure, which includes a benzyl group, a nitrobenzoyl group, and a thieno-naphthyridine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 6-BENZYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[2,3-b]naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]naphthyridine core.

    Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a suitable base.

    Addition of the Nitrobenzoyl Group: The nitrobenzoyl group is added via a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6-BENZYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-BENZYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-BENZYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 6-BENZYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE include other thieno[2,3-b]naphthyridines with different substituents. These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of 6-BENZYL-2-(4-NITROBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE lies in its specific combination of benzyl and nitrobenzoyl groups, which may confer distinct properties compared to its analogs.

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

(3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C24H20N4O3S/c25-21-19-12-17-14-27(13-15-4-2-1-3-5-15)11-10-20(17)26-24(19)32-23(21)22(29)16-6-8-18(9-7-16)28(30)31/h1-9,12H,10-11,13-14,25H2

InChI Key

CHHCHYHZUGTNAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])CC5=CC=CC=C5

Origin of Product

United States

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